molecular formula C15H21Cl2N3O2 B15357000 Tert-butyl 4-(4-amino-2,6-dichlorophenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-amino-2,6-dichlorophenyl)piperazine-1-carboxylate

Cat. No.: B15357000
M. Wt: 346.2 g/mol
InChI Key: DBUPTHKFVLFLKF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-2,6-dichlorophenyl)piperazine-1-carboxylate:

Properties

Molecular Formula

C15H21Cl2N3O2

Molecular Weight

346.2 g/mol

IUPAC Name

tert-butyl 4-(4-amino-2,6-dichlorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21Cl2N3O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-11(16)8-10(18)9-12(13)17/h8-9H,4-7,18H2,1-3H3

InChI Key

DBUPTHKFVLFLKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-amino-2,6-dichlorophenyl)piperazine-1-carboxylate typically involves the following steps:

  • Amination: The starting material, 2,6-dichloroaniline, undergoes amination to introduce the amino group at the 4-position.

  • Piperazine Formation: The aminated compound is then reacted with piperazine to form the piperazine ring.

  • Carbonylation: The resulting compound is subjected to carbonylation to introduce the carboxylate group.

  • Tert-Butylation: Finally, the compound is tert-butylation to protect the carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-amino-2,6-dichlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2,6-dichloronitrobenzene.

  • Reduction: Formation of 2,6-dichloroaniline.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound and its derivatives are investigated for their therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-amino-2,6-dichlorophenyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylate group can participate in hydrogen bonding and other interactions. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate: Similar structure but lacks chlorine atoms.

  • Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate: Similar structure but lacks the amino group.

Uniqueness: Tert-butyl 4-(4-amino-2,6-dichlorophenyl)piperazine-1-carboxylate is unique due to the presence of both amino and chlorine substituents on the phenyl ring, which can influence its reactivity and biological activity.

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